molecular formula C10H17N3O2 B14622313 N-Butyl-L-histidine CAS No. 58813-23-3

N-Butyl-L-histidine

Cat. No.: B14622313
CAS No.: 58813-23-3
M. Wt: 211.26 g/mol
InChI Key: JYXMNARRSCPLBW-VIFPVBQESA-N
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Description

N-Butyl-L-histidine is a derivative of the essential amino acid histidine Histidine is known for its role in the biosynthesis of proteins and its involvement in various metabolic processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-L-histidine typically involves the alkylation of L-histidine. One common method is the reaction of L-histidine with butyl halides under basic conditions. For example, L-histidine can be reacted with n-butyl bromide in the presence of a base such as sodium hydroxide to yield this compound. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-L-histidine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring in histidine can be oxidized under certain conditions, leading to the formation of different products.

    Reduction: Reduction reactions can modify the imidazole ring or the butyl group.

    Substitution: The butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazolone derivatives.

Scientific Research Applications

N-Butyl-L-histidine has various applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving protein interactions and enzyme catalysis.

    Industry: It can be used in the production of biodegradable surfactants and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-Butyl-L-histidine involves its interaction with various molecular targets. The imidazole ring in histidine is known for its ability to coordinate with metal ions and participate in hydrogen bonding. These interactions can influence enzyme activity and protein structure. The butyl group may enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems.

Comparison with Similar Compounds

Similar Compounds

    Histidine: The parent compound, essential for protein biosynthesis.

    N-Methyl-L-histidine: Another derivative with a methyl group instead of a butyl group.

    Histamine: A biologically active amine derived from histidine.

Uniqueness

N-Butyl-L-histidine is unique due to the presence of the butyl group, which can significantly alter its chemical properties and potential applications compared to other histidine derivatives. This modification can enhance its lipophilicity and potentially its biological activity.

Properties

CAS No.

58813-23-3

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

(2S)-2-(butylamino)-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C10H17N3O2/c1-2-3-4-12-9(10(14)15)5-8-6-11-7-13-8/h6-7,9,12H,2-5H2,1H3,(H,11,13)(H,14,15)/t9-/m0/s1

InChI Key

JYXMNARRSCPLBW-VIFPVBQESA-N

Isomeric SMILES

CCCCN[C@@H](CC1=CN=CN1)C(=O)O

Canonical SMILES

CCCCNC(CC1=CN=CN1)C(=O)O

Origin of Product

United States

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